Cas no 936940-11-3 ((1-Benzyl-1H-pyrazol-4-yl)methylamine)

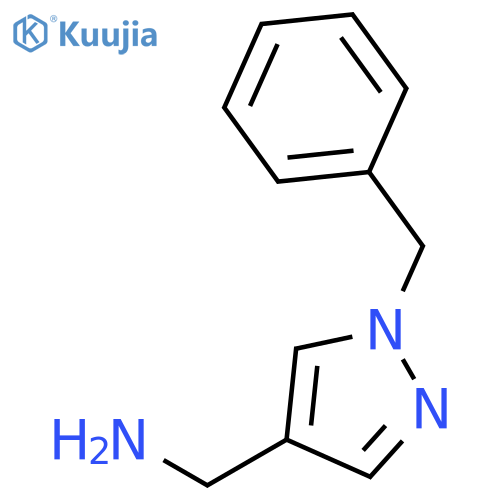

936940-11-3 structure

商品名:(1-Benzyl-1H-pyrazol-4-yl)methylamine

CAS番号:936940-11-3

MF:C11H13N3

メガワット:187.241021871567

MDL:MFCD01175727

CID:999961

PubChem ID:329775495

(1-Benzyl-1H-pyrazol-4-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- (1-Benzyl-1H-pyrazol-4-yl)methanamine

- (1-benzyl-1H-pyrazol-4-yl)methylamine

- (1-benzylpyrazol-4-yl)methanamine

- [(1-Benzyl-1H-pyrazol-4-yl)methyl]amine

- 1-(1-benzyl-1H-pyrazol-4-yl)methanamine(SALTDATA: FREE)

- 1-(Phenylmethyl)-1H-Pyrazole-4-Methanamine

- 2-(2-METHOXYETHYL)PIPERIDINE

- [1-benzylpyrazol-4-yl]methylamine

- 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine

- C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine

- J-500121

- 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine, AldrichCPR

- CS-B1137

- FT-0740500

- Z317041932

- SCHEMBL10085530

- EN300-37456

- MFCD01175727

- LS-09111

- DTXSID60640901

- 936940-11-3

- AKOS000187119

- D77264

- DB-079659

- ALBB-026608

- (1-Benzyl-1H-pyrazol-4-yl)methylamine

-

- MDL: MFCD01175727

- インチ: InChI=1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2

- InChIKey: MSUNGGQPLNEWHJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2C=C(CN)C=N2

計算された属性

- せいみつぶんしりょう: 187.11100

- どういたいしつりょう: 187.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

- PSA: 43.84000

- LogP: 2.09040

(1-Benzyl-1H-pyrazol-4-yl)methylamine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

(1-Benzyl-1H-pyrazol-4-yl)methylamine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1-Benzyl-1H-pyrazol-4-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37456-10.0g |

(1-benzyl-1H-pyrazol-4-yl)methanamine |

936940-11-3 | 95.0% | 10.0g |

$825.0 | 2025-02-20 | |

| abcr | AB215097-5g |

[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine, 95%; . |

936940-11-3 | 95% | 5g |

€725.00 | 2025-02-16 | |

| eNovation Chemicals LLC | Y1005472-1g |

C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine |

936940-11-3 | 95% | 1g |

$155 | 2024-07-28 | |

| TRC | B133530-250mg |

[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |

936940-11-3 | 250mg |

$ 280.00 | 2022-06-07 | ||

| TRC | B133530-500mg |

[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |

936940-11-3 | 500mg |

$ 465.00 | 2022-06-07 | ||

| abcr | AB215097-500 mg |

[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine; 95% |

936940-11-3 | 500MG |

€254.60 | 2023-02-22 | ||

| abcr | AB215097-5 g |

[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine; 95% |

936940-11-3 | 5 g |

€907.00 | 2023-07-20 | ||

| Chemenu | CM188194-1g |

[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |

936940-11-3 | 95+% | 1g |

$553 | 2021-08-05 | |

| Chemenu | CM188194-250mg |

[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine |

936940-11-3 | 95+% | 250mg |

$277 | 2021-08-05 | |

| Enamine | EN300-37456-0.05g |

(1-benzyl-1H-pyrazol-4-yl)methanamine |

936940-11-3 | 95.0% | 0.05g |

$22.0 | 2025-02-20 |

(1-Benzyl-1H-pyrazol-4-yl)methylamine 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

936940-11-3 ((1-Benzyl-1H-pyrazol-4-yl)methylamine) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 57707-64-9(2-azidoacetonitrile)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936940-11-3)(1-Benzyl-1H-pyrazol-4-yl)methylamine

清らかである:99%

はかる:1g

価格 ($):164.0